molecular formula C21H17BrCl2O2 B1505878 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene CAS No. 951771-27-0

2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene

Cat. No. B1505878
CAS RN: 951771-27-0
M. Wt: 452.2 g/mol
InChI Key: MDARWXOVZMLTIT-UHFFFAOYSA-N
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Description

2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene, also known as BPPM, is a chemical compound that has been synthesized for scientific research purposes. BPPM is a benzophenone derivative that has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene involves its ability to interact with specific molecular targets in cells. In cancer cells, 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Inflammatory cytokines such as TNF-α and IL-6 are also targeted by 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene, which can reduce inflammation. In neurodegenerative diseases, 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene has been shown to inhibit the activation of microglial cells, which can cause inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene has been shown to have several biochemical and physiological effects in cells. In cancer cells, 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene can induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. Inflammatory cytokines such as TNF-α and IL-6 are also targeted by 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene, which can reduce inflammation. In neurodegenerative diseases, 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene has been shown to reduce oxidative stress and inflammation, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene in lab experiments is its specificity for certain molecular targets, which can provide insights into the mechanisms of specific diseases. Another advantage is its ability to inhibit the activity of multiple pathways involved in disease progression, which can provide a more comprehensive understanding of disease mechanisms. However, one limitation of using 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene in lab experiments is its potential toxicity, which can affect the interpretation of results.

Future Directions

For 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene research include investigating its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene for maximum therapeutic efficacy. Finally, the development of 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene analogs with improved specificity and reduced toxicity could also be a promising area for future research.

Scientific Research Applications

2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation research has shown that 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-[(2-bromophenyl)-(5-chloro-2-methoxyphenyl)methyl]-4-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrCl2O2/c1-25-19-9-7-13(23)11-16(19)21(15-5-3-4-6-18(15)22)17-12-14(24)8-10-20(17)26-2/h3-12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDARWXOVZMLTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Br)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679436
Record name 1,1'-[(2-Bromophenyl)methylene]bis(5-chloro-2-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951771-27-0
Record name 1,1'-[(2-Bromophenyl)methylene]bis(5-chloro-2-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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